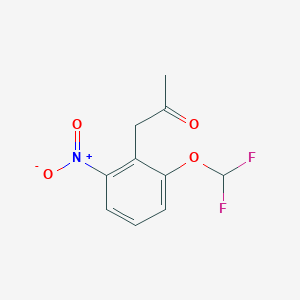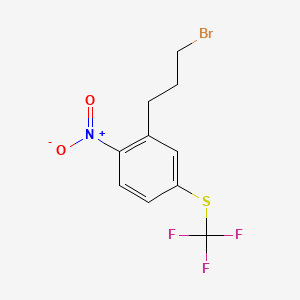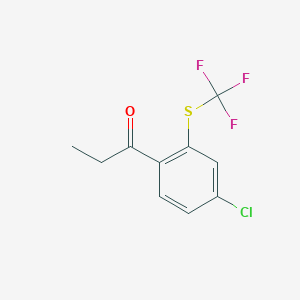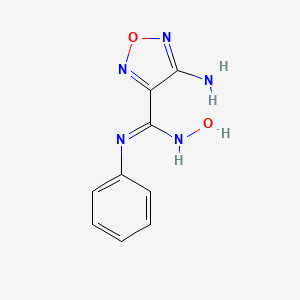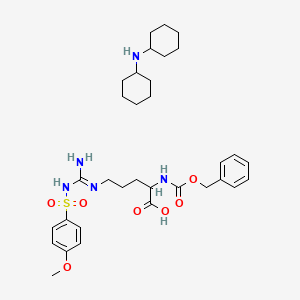
Z-Arg(mbs)-OH.dcha
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Arg(Mbs)-OH DCHA, also known as Z-Arg(Mbs)-OH dicyclohexylamine salt, is a synthetic compound used primarily in biochemical research. It is a derivative of arginine, an amino acid, and is often utilized in enzymatic assays and studies involving proteolytic enzymes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Arg(Mbs)-OH DCHA typically involves the protection of the arginine amino group with a benzyloxycarbonyl (Z) group. The Mbs (4-methoxybenzenesulfonyl) group is then introduced to protect the guanidino group of arginine. The final product is obtained by reacting the protected arginine with dicyclohexylamine to form the dicyclohexylamine salt. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of Z-Arg(Mbs)-OH DCHA follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure consistent quality and yield. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
Z-Arg(Mbs)-OH DCHA undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the protecting groups, yielding free arginine.
Substitution: The Mbs group can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical biochemical applications.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to hydrolyze the protecting groups.
Substitution: Reagents such as thiols or amines can be used to substitute the Mbs group.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions include free arginine, substituted arginine derivatives, and oxidized or reduced forms of the compound .
科学的研究の応用
Z-Arg(Mbs)-OH DCHA is widely used in scientific research, particularly in the following fields:
作用機序
The mechanism of action of Z-Arg(Mbs)-OH DCHA involves its interaction with proteolytic enzymes. The compound acts as a substrate for these enzymes, allowing researchers to study enzyme kinetics and inhibition. The Mbs group provides a specific site for enzyme binding, while the Z group protects the amino group of arginine, ensuring selective interaction with the enzyme .
類似化合物との比較
Similar Compounds
Z-Arg-Arg-AMC: Another substrate used in enzymatic assays, but with different protecting groups.
Z-Arg-Arg-NHMec: Similar in structure but used for different types of enzymatic studies.
Uniqueness
Z-Arg(Mbs)-OH DCHA is unique due to its specific protecting groups, which provide selective interaction with proteolytic enzymes. This makes it particularly useful in studies involving enzyme kinetics and inhibition, where precise control over substrate-enzyme interactions is required .
特性
分子式 |
C33H49N5O7S |
|---|---|
分子量 |
659.8 g/mol |
IUPAC名 |
5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C21H26N4O7S.C12H23N/c1-31-16-9-11-17(12-10-16)33(29,30)25-20(22)23-13-5-8-18(19(26)27)24-21(28)32-14-15-6-3-2-4-7-15;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,24,28)(H,26,27)(H3,22,23,25);11-13H,1-10H2 |
InChIキー |
YIFJUFKMGZAOPA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N.C1CCC(CC1)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


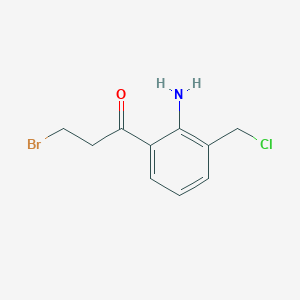
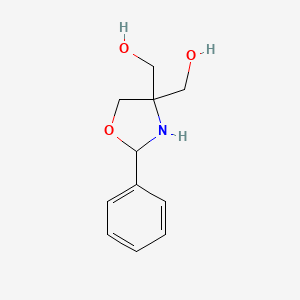
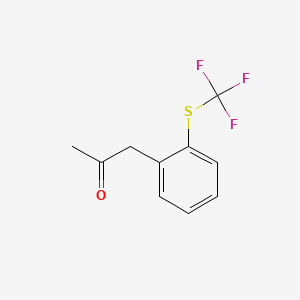
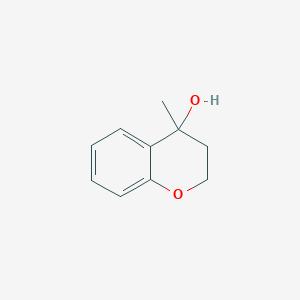
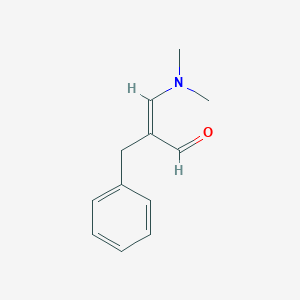
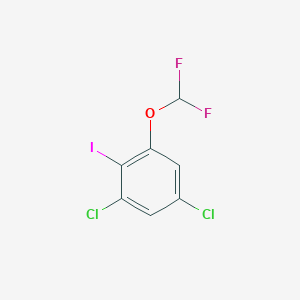
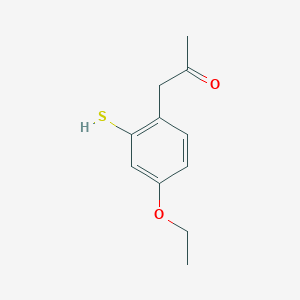
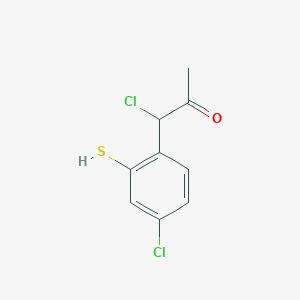
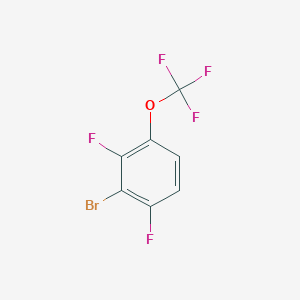
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14060056.png)
